N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a furan ring fused to an oxazole ring with an ethyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with ethylamine and an appropriate oxazole precursor under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-(furan-2-yl)-N,N-dimethylpentan-1-aminium iodide
- Furan-2-carboxylic acid derivatives
- Oxazole derivatives
Uniqueness
N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of a furan ring and an oxazole ring with an ethyl group and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-ethyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-2-11-10(13)7-6-9(15-12-7)8-4-3-5-14-8/h3-6H,2H2,1H3,(H,11,13) |
InChI Key |
RQHRIASXOXJQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1)C2=CC=CO2 |
Origin of Product |
United States |
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